1-Bromohexadecane-16,16,16-d3

Isotopic Purity Mass Spectrometry Internal Standard

1-Bromo(16,16,16-~2~H_3_)hexadecane (CAS 284474-40-4), also referred to as 1-Bromohexadecane-16,16,16-d3 or Cetyl bromide-16,16,16-d3, is a stable isotope-labeled derivative of the long-chain alkyl halide 1-bromohexadecane (CAS 112-82-3). It is characterized by the selective incorporation of three deuterium atoms at the terminal methyl group (position of the hexadecyl chain, yielding a molecular formula of C16H30BrD3 and a corresponding molecular weight of 308.36 g/mol.

Molecular Formula C16H33Br
Molecular Weight 308.36 g/mol
CAS No. 284474-40-4
Cat. No. B1376988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromohexadecane-16,16,16-d3
CAS284474-40-4
Molecular FormulaC16H33Br
Molecular Weight308.36 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCBr
InChIInChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3
InChIKeyHNTGIJLWHDPAFN-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Bromo(16,16,16-~2~H_3_)hexadecane (CAS 284474-40-4): Analytical Reference Standard and Procurement Rationale


1-Bromo(16,16,16-~2~H_3_)hexadecane (CAS 284474-40-4), also referred to as 1-Bromohexadecane-16,16,16-d3 or Cetyl bromide-16,16,16-d3, is a stable isotope-labeled derivative of the long-chain alkyl halide 1-bromohexadecane (CAS 112-82-3) . It is characterized by the selective incorporation of three deuterium atoms at the terminal methyl group (position 16) of the hexadecyl chain, yielding a molecular formula of C16H30BrD3 and a corresponding molecular weight of 308.36 g/mol . This targeted labeling strategy imparts a distinct +3 Da mass shift relative to the unlabeled parent molecule (MW 305.34 g/mol) while preserving its fundamental physicochemical properties, including hydrophobicity and reactivity at the terminal bromine site .

Why 1-Bromohexadecane and Other Deuterated Analogs Cannot Substitute for 1-Bromo(16,16,16-~2~H_3_)hexadecane in Quantitative Workflows


The substitution of 1-Bromo(16,16,16-~2~H_3_)hexadecane with the non-deuterated 1-bromohexadecane or with other deuterium-labeled variants (e.g., d33 or d4 analogs) is not analytically equivalent and introduces significant error into quantitative applications. The unlabeled compound lacks the +3 Da mass shift, rendering it unsuitable as an internal standard (IS) for mass spectrometry (MS)-based quantification of 1-bromohexadecane, as it cannot be chromatographically resolved from the analyte and will suffer from identical ionization suppression [1]. Conversely, heavily deuterated analogs like 1-bromohexadecane-d33 introduce a much larger +33 Da shift . While this provides clear MS differentiation, it can alter chromatographic retention time relative to the native analyte—a phenomenon termed deuterium isotope effect—potentially compromising the accuracy of co-eluting IS methods in high-throughput LC-MS/MS assays [2]. The d3-labeled variant, with its minimal isotopic shift, offers an optimal balance, minimizing chromatographic separation while providing sufficient mass separation for selective detection.

Quantitative Differentiation of 1-Bromo(16,16,16-~2~H_3_)hexadecane (CAS 284474-40-4) for Scientific Procurement Decisions


Isotopic Purity and Mass Shift: Defining the d3 vs. d33 Labeling Strategy for Internal Standardization

The target compound is certified with an isotopic purity of 99 atom % D . This level of enrichment results in a defined mass shift of M+3 Da (307.20 Da for the monoisotopic peak) relative to unlabeled 1-bromohexadecane . In contrast, the perdeuterated analog 1-bromohexadecane-d33 exhibits a mass shift of M+33 Da (CAS 284474-41-5, MW 338.54 g/mol) . This +3 Da shift for the d3 compound is sufficient for baseline MS resolution while minimizing the risk of deuterium isotope effects on chromatographic retention, a known issue with heavily deuterated internal standards [1].

Isotopic Purity Mass Spectrometry Internal Standard Deuterium Labeling

Density and Physical State: Ensuring Formulation Consistency in Lipophilic Systems

The target compound exhibits a density of 1.009 g/mL at 25°C . This is comparable to the reported density of unlabeled 1-bromohexadecane (0.999 g/mL at 25°C) [1]. The melting point of the d3 compound is reported as 16-18°C , which aligns with the unlabeled parent compound (16-18°C) [1]. These comparable physical properties confirm that the deuterium labeling at the terminal methyl group does not significantly alter the bulk phase behavior or miscibility characteristics of the molecule, enabling direct substitution in synthetic or formulation protocols without requiring re-optimization of conditions.

Physical Properties Formulation Density Phase Behavior

Synthetic Utility and Stability: Leveraging the Kinetic Isotope Effect for Mechanistic Studies

The terminal C-D bond in the target compound exhibits a lower zero-point vibrational energy compared to a C-H bond, leading to a primary kinetic isotope effect (KIE) in reactions where the terminal methyl group is involved (e.g., radical abstractions, oxidative processes) [1]. While specific quantitative KIE data for 1-Bromo(16,16,16-~2~H_3_)hexadecane is not available in the public domain, the class-level effect for deuterated terminal methyl groups (CD3 vs. CH3) is well-established, with KIE values (kH/kD) typically ranging from 1.5 to 7 for hydrogen atom transfer reactions [2]. This enables the compound to serve as a mechanistic probe to differentiate between reaction pathways that involve the terminal methyl group versus the rest of the alkyl chain.

Kinetic Isotope Effect Synthetic Chemistry Reaction Mechanism Stability

Optimal Application Scenarios for 1-Bromo(16,16,16-~2~H_3_)hexadecane (CAS 284474-40-4)


Quantitative Bioanalysis of Long-Chain Alkyl Halides and Their Metabolites

Use as an internal standard for the accurate quantification of 1-bromohexadecane or structurally related long-chain alkyl halides in biological matrices (e.g., plasma, tissue homogenates) via LC-MS/MS or GC-MS. The +3 Da mass shift enables selective detection without the risk of chromatographic separation from the analyte, which is a limitation of heavily deuterated d33 analogs [1]. This application is critical for pharmacokinetic studies, environmental exposure assessments, and toxicological investigations involving 1-bromohexadecane and its derivatives [2].

Synthesis of Deuterium-Labeled Surfactants and Amphiphiles

Employ as a key building block for the synthesis of d3-labeled surfactants (e.g., cetyltrimethylammonium bromide analogs) or deuterated lipids . The terminal CD3 group provides a distinct spectroscopic handle for NMR or MS studies of micelle formation, membrane interactions, and lipid bilayer dynamics without significantly altering the physicochemical properties of the amphiphile [1]. This enables precise tracking of the labeled species in complex environments.

Mechanistic Investigation of Alkyl Halide Reactivity Using the Kinetic Isotope Effect

Utilize the compound as a mechanistic probe to study the involvement of the terminal methyl group in reactions of 1-bromohexadecane, such as radical-mediated transformations or oxidative degradation pathways. The primary kinetic isotope effect (KIE) from the terminal C-D bond can help elucidate reaction mechanisms and rate-determining steps [1]. This application is particularly relevant in organic synthesis optimization and studies of environmental fate of alkyl bromides.

Environmental Fate and Transport Studies of Brominated Alkanes

Deploy as a tracer in laboratory microcosm or field studies to investigate the transport, partitioning, and degradation of brominated alkanes in environmental systems (e.g., soil, sediment, water). The deuterium label allows for detection by MS against a complex natural background of hydrocarbons, and the minimal isotopic perturbation ensures behavior representative of the unlabeled pollutant . This supports regulatory risk assessments and remediation strategy development [1].

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